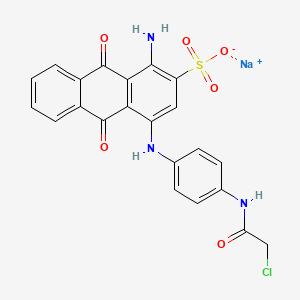![molecular formula C46H38O2Ti B13744030 Titanium,[(1R)-[1,1'-binaphthalene]-2,2'-diolato(2-)-kO2,kO'2][(1R)-[1,1'-biphenyl]-2,2'-diylbis[(1,2,3,4,5-h)-3,4-dimethyl-2,4-cyclopentadien-1-ylidene]]-](/img/structure/B13744030.png)
Titanium,[(1R)-[1,1'-binaphthalene]-2,2'-diolato(2-)-kO2,kO'2][(1R)-[1,1'-biphenyl]-2,2'-diylbis[(1,2,3,4,5-h)-3,4-dimethyl-2,4-cyclopentadien-1-ylidene]]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Titanium,[(1R)-[1,1’-binaphthalene]-2,2’-diolato(2-)-kO2,kO’2][(1R)-[1,1’-biphenyl]-2,2’-diylbis[(1,2,3,4,5-h)-3,4-dimethyl-2,4-cyclopentadien-1-ylidene]]- is a complex organometallic compound. This compound is notable for its chiral properties and is often used in asymmetric catalysis. The presence of titanium in the compound allows it to participate in various catalytic processes, making it valuable in both academic research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Titanium,[(1R)-[1,1’-binaphthalene]-2,2’-diolato(2-)-kO2,kO’2][(1R)-[1,1’-biphenyl]-2,2’-diylbis[(1,2,3,4,5-h)-3,4-dimethyl-2,4-cyclopentadien-1-ylidene]]- typically involves the reaction of titanium tetrachloride with chiral ligands such as ®-(+)-1,1’-binaphthyl-2,2’-diamine. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete formation of the desired complex .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar conditions but with optimized parameters for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
Titanium,[(1R)-[1,1’-binaphthalene]-2,2’-diolato(2-)-kO2,kO’2][(1R)-[1,1’-biphenyl]-2,2’-diylbis[(1,2,3,4,5-h)-3,4-dimethyl-2,4-cyclopentadien-1-ylidene]]- undergoes various types of reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or molecular oxygen.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where ligands are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include titanium tetrachloride, hydrogen peroxide, lithium aluminum hydride, and various organic solvents. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield titanium dioxide complexes, while reduction can produce titanium hydrides.
Aplicaciones Científicas De Investigación
Titanium,[(1R)-[1,1’-binaphthalene]-2,2’-diolato(2-)-kO2,kO’2][(1R)-[1,1’-biphenyl]-2,2’-diylbis[(1,2,3,4,5-h)-3,4-dimethyl-2,4-cyclopentadien-1-ylidene]]- has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in asymmetric synthesis, particularly in the formation of chiral molecules.
Biology: Investigated for its potential in biological systems, including enzyme mimetics and drug development.
Medicine: Explored for its potential use in pharmaceuticals, particularly in the synthesis of chiral drugs.
Industry: Utilized in the production of fine chemicals and materials with specific chiral properties.
Mecanismo De Acción
The mechanism by which Titanium,[(1R)-[1,1’-binaphthalene]-2,2’-diolato(2-)-kO2,kO’2][(1R)-[1,1’-biphenyl]-2,2’-diylbis[(1,2,3,4,5-h)-3,4-dimethyl-2,4-cyclopentadien-1-ylidene]]- exerts its effects involves coordination to substrates through its titanium center. The chiral ligands provide a specific environment that facilitates enantioselective reactions. The molecular targets and pathways involved include interactions with various organic molecules, leading to the formation of chiral products .
Comparación Con Compuestos Similares
Similar Compounds
®-(+)-1,1’-Binaphthyl-2,2’-diamine: A chiral ligand used in similar catalytic processes.
(S)-(-)-1,1’-Binaphthyl-2,2’-diamine: An enantiomer of the above compound with similar applications.
Titanium tetrachloride: A precursor used in the synthesis of various titanium complexes.
Uniqueness
Titanium,[(1R)-[1,1’-binaphthalene]-2,2’-diolato(2-)-kO2,kO’2][(1R)-[1,1’-biphenyl]-2,2’-diylbis[(1,2,3,4,5-h)-3,4-dimethyl-2,4-cyclopentadien-1-ylidene]]- is unique due to its specific chiral environment provided by the binaphthalene and biphenyl ligands. This unique structure allows for highly enantioselective reactions, making it valuable in the synthesis of chiral molecules.
Propiedades
Fórmula molecular |
C46H38O2Ti |
|---|---|
Peso molecular |
670.7 g/mol |
InChI |
InChI=1S/C26H24.C20H14O2.Ti/c1-17-13-21(14-18(17)2)23-9-5-7-11-25(23)26-12-8-6-10-24(26)22-15-19(3)20(4)16-22;21-17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)22;/h5-16H,1-4H3;1-12,21-22H; |
Clave InChI |
LBANDAYQFQAGFI-UHFFFAOYSA-N |
SMILES canónico |
C[C]1[CH][C]([CH][C]1C)C2=CC=CC=C2C3=CC=CC=C3[C]4[CH][C]([C]([CH]4)C)C.C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)O)O.[Ti] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(4-(4-(2-(difluoromethyl)-4-methoxy-1H-benzo[d]imidazol-1-yl)-6-morpholino-1,3,5-triazin-2-yl)phenyl)-2-(dimethylamino)ethanesulfonamide methanesulfonate](/img/structure/B13743971.png)
![2-(1H-Imidazol-2-yl)-3H-imidazo[4,5-c]pyridine](/img/structure/B13743972.png)
![4-[[(Z)-1,2-dicyano-2-[(2-oxidonaphthalen-1-yl)methylideneamino]ethenyl]iminomethyl]-3-oxidonaphthalene-2-carboxylate;hydron;nickel(2+)](/img/structure/B13743979.png)
![4-[2-amino-5-[4-amino-3,5-bis(4-carboxyphenyl)phenoxy]-3-(4-carboxyphenyl)phenyl]benzoic acid](/img/structure/B13743982.png)



![N-[(E)-4-methylpentan-2-ylideneamino]pyridin-2-amine](/img/structure/B13744016.png)




